molecular formula C16H22N4O4 B11117520 (3E)-N-benzyl-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-benzyl-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11117520
M. Wt: 334.37 g/mol
InChI Key: OVBGWCJDMQDBCN-XDHOZWIPSA-N
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Description

N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by its intricate structure, which includes a benzyl group, a methoxyethyl group, and a hydrazono functional group. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 2-methoxyethylamine to form an intermediate, which is then reacted with an appropriate acylating agent to introduce the oxoacetyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent engineering and the use of catalysts, such as lipases, can also play a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE is unique due to the presence of both the methoxyethyl and hydrazono groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

N'-[(E)-[4-(benzylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C16H22N4O4/c1-12(19-20-16(23)15(22)17-8-9-24-2)10-14(21)18-11-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,22)(H,18,21)(H,20,23)/b19-12+

InChI Key

OVBGWCJDMQDBCN-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NCC1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)C(=O)NCCOC)CC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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